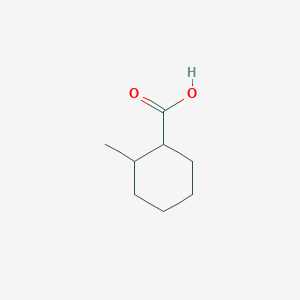

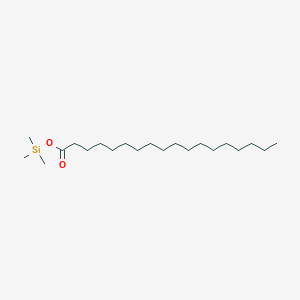

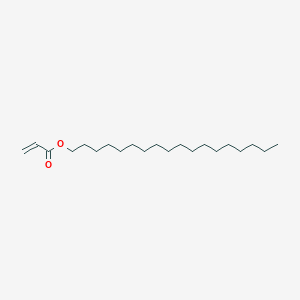

![molecular formula C13H17NO B107483 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 19028-72-9](/img/structure/B107483.png)

6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as CCMA, is a synthetic compound that has been studied for its potential use in scientific research. CCMA has been shown to have various biochemical and physiological effects, and its mechanism of action is still being investigated. In

科学的研究の応用

Chemical Synthesis and Structural Analysis

6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is involved in various chemical synthesis processes and structural analysis studies. Its derivatives and structural analogs have been synthesized and analyzed to understand their chemical properties and potential applications in material science and organic chemistry. For instance, the formation of aza-dihydrotriquinacene derivatives through cyclodimerization and the structural elucidation via X-ray analysis demonstrate the compound's role in understanding complex chemical transformations and molecular configurations (Tinant et al., 1992). Similarly, studies on 6,6-disubstituted 2,4-cyclohexadien-1-ones reveal insights into facial selectivity in Diels-Alder reactions, highlighting the compound's importance in stereochemical investigations and synthetic methodology development (Yates et al., 1989).

Transition Metal Mediated Asymmetric Synthesis

Research on 6-methoxycyclohexadienyliron complexes opens pathways to synthetic equivalents of cyclohexadiene dications, showcasing the compound's application in transition metal-mediated asymmetric synthesis. This approach provides access to homochiral complexes, which are valuable in developing enantioselective synthesis strategies (Howard et al., 1988).

Photolysis and Thermolysis Studies

The compound's involvement in photolysis and thermolysis studies, such as ketene-ketene interconversion and Wolff rearrangement, further illustrates its significance in understanding reaction mechanisms and the stability of various intermediates under different conditions. These studies contribute to the broader field of reaction kinetics and mechanism elucidation (Koch et al., 2014).

Organic Synthesis and Nucleoside Analog Development

Additionally, the compound plays a crucial role in organic synthesis, particularly in the stereoselective preparation of dienamides from cyclobutene compounds. This synthesis route has applications in developing new cyclohexene nucleoside analogs, which are of interest in medicinal chemistry and drug development (Gauvry & Huet, 2001).

特性

IUPAC Name |

2-(cyclohexyliminomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9-10,12,15H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWOGCDDZGSXDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=CC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864732 |

Source

|

| Record name | 2-[(Cyclohexylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |

CAS RN |

19028-72-9 |

Source

|

| Record name | NSC128046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。